

An In-depth Technical Guide to Butane-1,4-¹³C₂

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Compound of Interest

Compound Name: **Butane-1,4-13C2**

Cat. No.: **B1626772**

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This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental considerations for Butane-1,4-¹³C₂, a stable isotope-labeled compound crucial for research in metabolism, drug development, and chemical reaction mechanisms.

Chemical and Physical Properties

Butane-1,4-¹³C₂ is a saturated hydrocarbon in which the carbon atoms at positions 1 and 4 are replaced with the stable isotope carbon-13. This labeling provides a distinct mass shift, making it an invaluable tracer for various analytical techniques.

Identification and Structure

| Property | Value |
|------------------|--|
| Chemical Name | Butane-1,4- ¹³ C ₂ |
| CAS Number | 69105-48-2[1][2] |
| Linear Formula | ¹³ CH ₃ CH ₂ CH ₂ ¹³ CH ₃ [1][2] |
| Molecular Weight | 60.11 g/mol [1][2] |
| Isotopic Purity | 99 atom % ¹³ C[1][2] |
| SMILES String | [13CH3]CC[13CH3][1] |
| InChI Key | IJDNQMDRQITEOD-ZDOIHCHSA-N[1] |

Physical Properties

The physical properties of Butane-1,4-¹³C₂ are essentially identical to those of unlabeled n-butane.

| Property | Value |
|----------------|--|
| Melting Point | -138 °C (lit.) [1] [2] |
| Boiling Point | -0.5 °C (lit.) [1] [2] |
| Vapor Density | 2.11 (vs air) [1] |
| Vapor Pressure | 51.6 psi (37.7 °C) [1] |
| Flash Point | -60 °C (-76.0 °F) - closed cup [1] [2] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents such as hexane and benzene. [1] [3] |

Safety and Handling

Butane-1,4-¹³C₂ is a highly flammable gas and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
|-----------------|----------------------|-------------|--|
| Flammable Gas 1 | GHS02 (Flame) | Danger | H220: Extremely flammable gas. [1] [4] |
| Pressurized Gas | GHS04 (Gas cylinder) | Danger | H280: Contains gas under pressure; may explode if heated. [1] [4] |

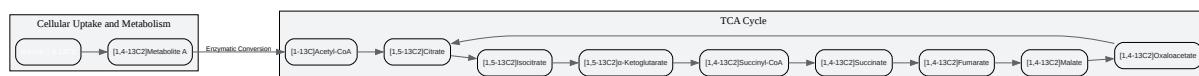
Storage: Store in a well-ventilated place and protect from sunlight.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Applications in Research

The primary utility of Butane-1,4- $^{13}\text{C}_2$ lies in its application as a stable isotope tracer in various scientific domains.

Metabolic Pathway Tracing

Butane-1,4- $^{13}\text{C}_2$ can be introduced into biological systems to trace the metabolic fate of its carbon atoms. While not a primary metabolite itself, its breakdown products can enter central carbon metabolism. The ^{13}C labels can be tracked through various metabolic pathways, such as the tricarboxylic acid (TCA) cycle, using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to quantify metabolic fluxes and identify active metabolic pathways in cells and organisms.

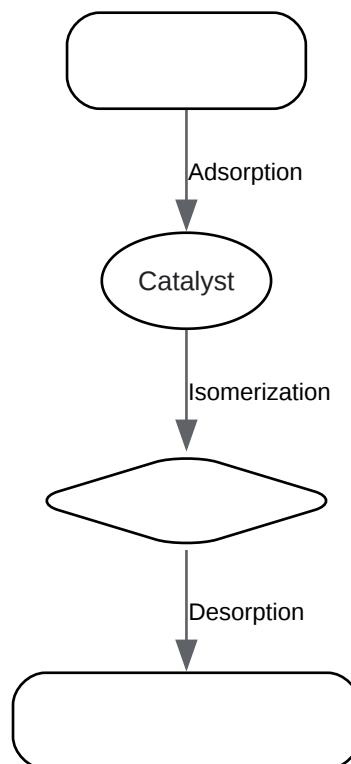


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Figure 1: Simplified metabolic tracing of ^{13}C from Butane-1,4- $^{13}\text{C}_2$ through the TCA cycle.

Reaction Mechanism Studies

The distinct isotopic signature of Butane-1,4- $^{13}\text{C}_2$ is instrumental in elucidating chemical reaction mechanisms. A notable example is its use in studying the skeletal isomerization of n-butane over solid acid catalysts. By analyzing the distribution of ^{13}C in the isobutane product, researchers can differentiate between monomolecular and bimolecular reaction pathways.^[7]



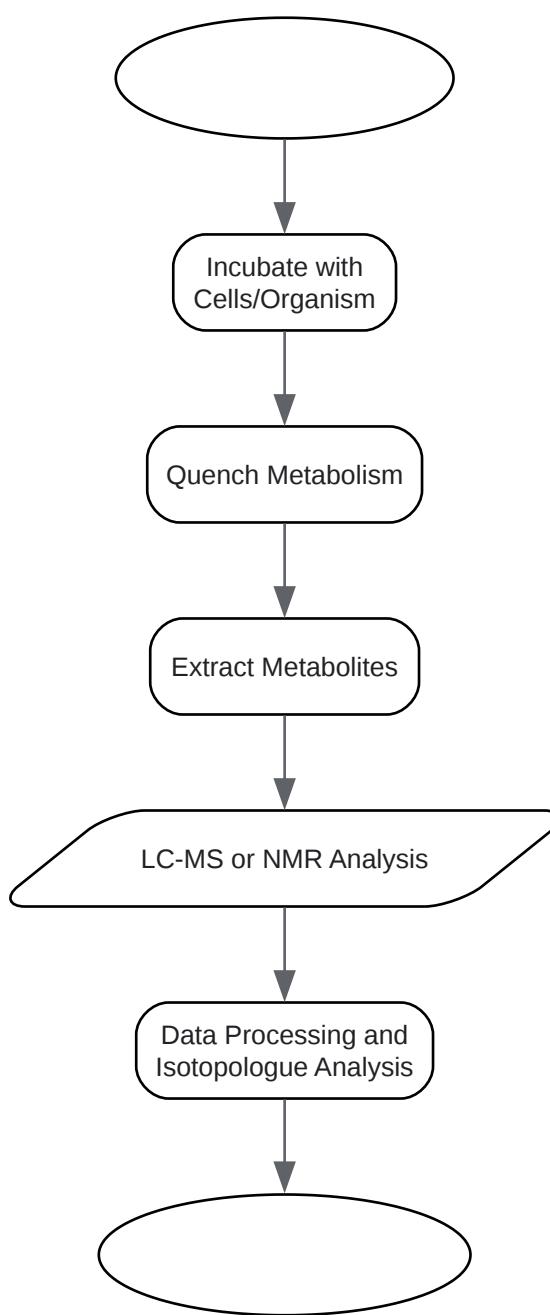
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Figure 2: Logical workflow for studying butane isomerization using Butane-1,4- $^{13}\text{C}_2$.

Experimental Protocols

General Workflow for ^{13}C Labeling Experiments

A typical experimental workflow for stable isotope labeling studies involves the introduction of the labeled substrate, sample collection, extraction of metabolites, and analysis by mass spectrometry or NMR.



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Figure 3: General experimental workflow for ^{13}C labeling studies.

Synthesis of Butane-1,4- $^{13}\text{C}_2$

While detailed proprietary synthesis methods may vary, a general approach for the synthesis of isotopically labeled alkanes involves the use of labeled starting materials in established organic reactions. A plausible route for Butane-1,4- $^{13}\text{C}_2$ could involve the reaction of a 1,2-dihaloethane

with a ^{13}C -labeled methylating agent, such as a Grignard reagent, followed by appropriate workup and purification.

Spectroscopic Data and Interpretation

Mass Spectrometry

The electron ionization mass spectrum of Butane-1,4- $^{13}\text{C}_2$ will exhibit a molecular ion peak (M^+) at m/z 60, which is two mass units higher than that of unlabeled butane (m/z 58). The fragmentation pattern will be similar to that of unlabeled butane, with major fragments corresponding to the loss of methyl and ethyl groups. The presence of the ^{13}C labels in the fragments can provide information about the original location of the labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum will be similar to that of unlabeled butane, showing two multiplets for the methyl (CH_3) and methylene (CH_2) protons. The signals for the protons on the ^{13}C -labeled carbons will appear as doublets due to one-bond ^{13}C - ^1H coupling ($^1\text{JCH} \approx 125$ Hz).
- ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum will show two signals. Due to the symmetry of the molecule, the two terminal ^{13}C -labeled methyl carbons (C1 and C4) will be equivalent, and the two internal ^{12}C -labeled methylene carbons (C2 and C3) will be equivalent.^[8] The chemical shifts will be approximately δ 13 ppm for C1/C4 and δ 25 ppm for C2/C3. A key feature in the ^{13}C NMR spectrum will be the presence of ^{13}C - ^{13}C coupling constants if both labeled carbons are in proximity, though in this case, the three-bond coupling (^3JCC) would be small.

This guide provides a foundational understanding of Butane-1,4- $^{13}\text{C}_2$ for researchers and professionals in drug development and related scientific fields. The unique properties of this isotopically labeled compound make it a powerful tool for elucidating complex biological and chemical processes.

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